Ethyl 2-chloro-5-methylisonicotinate
Description
Contextualization of Halogenated Pyridine (B92270) Esters in Contemporary Organic Synthesis
Halogenated pyridines, or halopyridines, are pivotal building blocks for the synthesis of more complex functional molecules. unimi.it The presence of a halogen atom on the pyridine ring provides a reactive site for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds, allowing chemists to construct elaborate molecular architectures. rsc.org The reactivity of the halogen is influenced by its position on the pyridine ring. For instance, in polyhalogenated pyridines, cross-coupling reactions can often be controlled to occur selectively at one position over another, depending on the electronic environment of the carbon-halogen bond. nih.gov Halogenated pyridine esters combine the synthetic utility of the halogen "handle" with the electronic and structural features of the ester group, making them highly valuable intermediates in the synthesis of targeted compounds.
Overview of Isonicotinic Acid Derivatives and their Strategic Importance
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are of immense strategic importance, particularly in medicinal chemistry. nih.govbelnauka.by This scaffold is the foundation for numerous therapeutic agents used to treat a range of conditions, including infections and inflammatory disorders. ontosight.ainih.govdovepress.com For example, isonicotinic acid hydrazide (isoniazid) is a key medication for tuberculosis. dovepress.comchempanda.com The versatility of the isonicotinic acid framework allows for structural modifications that can fine-tune a compound's biological activity and pharmacological properties. Researchers frequently synthesize various esters, amides, and other derivatives of isonicotinic acid to explore new therapeutic possibilities, leading to a continuous stream of patented compounds with potential applications against various enzymes and biological targets. nih.govnih.gov The synthesis of these derivatives often involves creating active esters that facilitate subsequent reactions. nih.govresearchgate.net
Current Research Landscape of Ethyl 2-chloro-5-methylisonicotinate and Related Heterocycles
This compound is a specific, functionalized isonicotinate (B8489971) derivative. Its structure features a chlorine atom at the C2 position, a methyl group at the C5 position, and an ethyl ester at the C4 position. This combination of functional groups makes it a useful intermediate in organic synthesis. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.
Available data for this compound provides insight into its basic physicochemical properties, which are essential for its application in synthetic chemistry.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 850080-86-3 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.634 g/mol |
| Boiling Point | 284.4°C at 760 mmHg |
| Density | 1.207 g/cm³ |
| Flash Point | 125.8°C |
| Refractive Index | 1.522 |
Data sourced from Chemsrc. chemsrc.com
While extensive, peer-reviewed studies focusing solely on this compound are not abundant, its structure is representative of a class of compounds used as building blocks. Related heterocycles, such as Ethyl 2-chloroisonicotinate and Ethyl 2-chloro-6-methylisonicotinate, are commercially available and utilized as intermediates in the synthesis of more complex molecules. chemicalbook.com The research landscape suggests that compounds like this compound are typically synthesized not as final products, but as precursors for creating a library of derivatives for screening in drug discovery or for developing new materials.
Rationale and Scope for Advanced Investigations of this compound
The rationale for advanced investigation of this compound stems from the established importance of its core structural motifs. The isonicotinate framework is a proven pharmacophore, and the presence of ortho-chloro and meta-methyl substituents provides specific steric and electronic properties that can be exploited in molecular design.
Future research could logically focus on several key areas:
Exploitation in Cross-Coupling Reactions: A systematic study of its reactivity in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could establish it as a versatile building block for accessing a wide range of 2-substituted isonicotinate derivatives.
Synthesis of Novel Bioactive Scaffolds: Using this compound as a starting material, new series of molecules could be synthesized for evaluation in medicinal chemistry programs. The combination of the reactive chlorine atom and the modifiable ester group allows for diversification at two key positions.
Development of Functional Materials: The pyridine ring is integral to many functional materials, including ligands for metal complexes and components in organic electronics. innovations-report.com The specific substitution pattern of this compound could be leveraged to create novel ligands with tailored electronic and steric properties for applications in catalysis or materials science.
The strategic value of this compound lies in its potential as a versatile chemical intermediate. Advanced investigations would likely focus on harnessing its synthetic potential to generate novel and complex molecules for a variety of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZRVALPSSHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376715 | |
| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850080-86-3 | |
| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Chloro 5 Methylisonicotinate and Analogues
De Novo Synthesis Pathways for the 2-chloro-5-methylpyridine (B98176) Scaffold
The synthesis of the core 2-chloro-5-methylpyridine structure is a critical first step, and several de novo pathways have been established, often beginning with acyclic precursors. One prominent industrial method involves the condensation of propionaldehyde (B47417) with an acrylic ester. This reaction forms a 4-formylpentanoate ester intermediate. Subsequent amination of this intermediate, using a nitrogen source like an amine or an ammonium (B1175870) compound, leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comgoogle.com This pyridone is a key cyclic precursor that undergoes a sequence of halogenation, dehydrohalogenation to create the aromatic pyridine (B92270) ring (in its 2-hydroxy-5-methylpyridine (B17766) tautomeric form), and a final chlorination step to yield the desired 2-chloro-5-methylpyridine scaffold. google.comgoogle.com
An alternative pathway begins with a pre-formed piperidine (B6355638) derivative, 2-oxo-5-methyl-5,6-dihalopiperidine. This compound can be converted to 2-chloro-5-methylpyridine in a single step by treating it with a chlorinating agent, such as phosphorus oxychloride or phosgene, at elevated temperatures in a high-boiling solvent like trichlorobenzene. google.comgoogle.com This process combines the dehydrohalogenation and chlorination steps efficiently.
Another documented approach involves the direct chlorination of 3-methylpyridine (B133936) (β-picoline). This method can be challenging due to issues with regioselectivity, but processes have been developed using specific catalysts in specialized reactors, such as an airlift loop reactor, to improve the yield of 2-chloro-5-methylpyridine. scispace.comresearchgate.net
Interactive Table: De Novo Synthesis Routes for 2-chloro-5-methylpyridine
| Starting Materials | Key Intermediates | Key Reactions | Reference |
|---|---|---|---|
| Propionaldehyde, Acrylic ester | 4-Formylpentanoate ester, 5-Methyl-3,4-dihydro-2(1H)-pyridone | Condensation, Amination, Halogenation, Dehydrohalogenation, Chlorination | google.comgoogle.com |
| 2-Oxo-5-methyl-5,6-dihalopiperidine | None (Direct Conversion) | Dehydrohalogenation, Chlorination (one-pot) | google.comgoogle.com |
| 3-Methylpyridine (β-Picoline) | None (Direct Conversion) | Direct Catalytic Chlorination | scispace.comresearchgate.net |
Esterification Techniques for the Isonicotinic Acid Moiety
Once the corresponding carboxylic acid, 2-chloro-5-methylisonicotinic acid, is obtained, the final step is the formation of the ethyl ester. This is typically achieved through a classic Fischer esterification reaction. The process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is heated to reflux to drive the equilibrium towards the formation of the ethyl ester and water. The removal of water as it is formed can further increase the yield of the desired product, Ethyl 2-chloro-5-methylisonicotinate. Following the reaction, an aqueous workup is performed to neutralize the acid catalyst and remove excess ethanol, and the crude ester is purified by methods such as distillation or column chromatography.
Regioselective Halogenation and Methylation Strategies on the Pyridine Ring
Achieving the specific 2-chloro-5-methyl substitution pattern on an unfunctionalized pyridine ring through sequential regioselective C-H activation is a significant synthetic challenge. Direct electrophilic substitution on pyridine is often difficult and typically directs incoming groups to the 3- and 5-positions. Therefore, more practical and controlled strategies involve starting with a pyridine precursor that already contains one of the substituents.
The most common strategy involves introducing the chlorine atom regioselectively onto a pre-existing methylpyridine. A key precursor, 5-methyl-2(1H)-pyridone (the tautomer of 2-hydroxy-5-methylpyridine), is synthesized via the de novo pathways described previously. google.comgoogle.com The hydroxyl group at the 2-position makes this carbon susceptible to substitution. Treatment of this pyridone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the 2-chloro-5-methylpyridine scaffold with perfect regioselectivity. google.comgoogle.com
Another route is the direct chlorination of 3-methylpyridine. While this reaction can produce a mixture of isomers, specific catalytic systems and reaction conditions have been developed to enhance the selectivity for chlorination at the 2-position, providing a more direct route to the 2-chloro-5-methylpyridine intermediate. researchgate.net
Synthetic Routes to Structurally Related Pyridine Carboxylates
Synthesis of Ethyl 2-chloro-6-methylisonicotinate (Isomeric Considerations)
The synthesis of the constitutional isomer, Ethyl 2-chloro-6-methylisonicotinate, requires a different starting material to establish the 2,6-substitution pattern. A logical precursor for this isomer is 2,6-lutidine (2,6-dimethylpyridine). The synthesis could proceed by first oxidizing one of the methyl groups to a carboxylic acid. This can be a challenging transformation due to the similar reactivity of the two methyl groups. However, selective oxidation can sometimes be achieved. Once 2-chloro-6-methylisonicotinic acid is formed, a subsequent Fischer esterification with ethanol, as described in section 2.2, would yield the target ester.
An alternative approach involves the metalation of 2,6-lutidine. A strong base, such as potassium amide or n-butyllithium, can deprotonate one of the methyl groups to form a potassio- or lithio-derivative. orgsyn.org This nucleophilic intermediate can then be reacted with an acylating agent like diethyl carbonate to introduce the ethyl carboxylate group, forming ethyl 6-methylpyridine-2-acetate. orgsyn.org While this provides a related structure, further transformations would be needed to arrive at the isonicotinate (B8489971) (4-carboxylate) isomer. A more direct route would involve building the ring from acyclic components designed to yield the 2,6-disubstituted-4-carboxylate pattern.
Synthesis of Mthis compound (Homologous Considerations)
The synthesis of the methyl ester homologue, Mthis compound, follows a pathway analogous to that of the ethyl ester. The key difference lies in the final esterification step. Starting with the common precursor, 2-chloro-5-methylisonicotinic acid, the esterification is carried out using methanol (B129727) instead of ethanol. The reaction is conducted under similar conditions, typically heating in methanol with a catalytic amount of a strong acid like H₂SO₄, to produce the methyl ester. The mechanism and workup procedure are identical to those of the Fischer esterification for the ethyl analogue.
Deuterium-Labeled Analogues of this compound
The preparation of deuterium-labeled analogues is crucial for mechanistic studies and metabolic profiling. chem-station.comclearsynth.comnih.gov Several modern techniques can be applied for the selective incorporation of deuterium (B1214612) into the pyridine ring of this compound.
One of the most powerful methods is transition-metal-catalyzed hydrogen isotope exchange (HIE). Iridium-based catalysts are particularly effective for directing deuteration to the C-H bond ortho to the nitrogen atom. For the target molecule, this would likely result in deuteration at the 6-position. The reaction typically uses a deuterium source like deuterium gas (D₂) or a deuterated solvent such as D₂O.
Another approach involves osmium-catalyzed H/D exchange, which can deuterate C-H bonds at various positions on the pyridine ring, with rates depending on the position relative to the nitrogen heteroatom and other substituents. csic.es For methylpyridines, it has been noted that a methyl group can have a negative effect on the deuteration rate of adjacent C-H bonds. csic.es
These catalytic methods are advantageous as they can often be performed on the fully assembled molecule in a single step (late-stage functionalization) under relatively mild conditions.
Interactive Table: Methods for Deuterium Labeling of Pyridine Derivatives
| Method | Catalyst/Reagent | Deuterium Source | Typical Site of Labeling | Reference |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium(I) complexes | D₂ gas, D₂O | Ortho to directing group/heteroatom | |
| H/D Exchange | Osmium tetrahydride complexes | Benzene-d₆ | Multiple positions, rate varies by position | csic.es |
Catalytic Approaches in the Synthesis of this compound (e.g., Palladium-Mediated Coupling Reactions)
The synthesis of this compound and its analogues can be efficiently achieved through various catalytic methods, with palladium-mediated coupling reactions representing a particularly powerful and versatile strategy. These reactions offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. A key approach for introducing the ethyl ester functionality at the C4 position of the pyridine ring is through palladium-catalyzed alkoxycarbonylation of a corresponding halopyridine precursor.
This methodology involves the reaction of a halo-substituted pyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst. The catalytic cycle for this transformation is well-established and typically involves several key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, coordination and migratory insertion of carbon monoxide to form a palladium-acyl intermediate, and finally, nucleophilic attack by the alcohol to release the ester product and regenerate the active palladium(0) catalyst.
A notable example that illustrates the principles applicable to the synthesis of this compound is the selective palladium-catalyzed monocarbonylation of 2,5-dichloropyridine (B42133). chimia.ch This reaction demonstrates the ability to selectively functionalize one chloro position over another, a concept that is crucial when dealing with multifunctionalized pyridine rings. The enhanced reactivity of the 2-position on the pyridine ring compared to the 5-position allows for a high degree of selectivity in the carbonylation reaction. chimia.ch
The choice of catalyst, ligands, base, and reaction conditions plays a critical role in the success and selectivity of the alkoxycarbonylation. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperatures.
Below is a data table summarizing typical conditions and findings for the palladium-catalyzed carbonylation of a substituted chloropyridine, which serves as a model for the synthesis of this compound.
| Catalyst System | Substrate | Reagents | Conditions | Product | Yield | Reference |
| Pd(PPh₃)₄ | 2,5-Dichloropyridine | CO, Ethanol, NEt₃ | 130°C | Ethyl 5-chloro-2-pyridinecarboxylate | High | chimia.ch |
This table is illustrative of typical conditions for palladium-catalyzed alkoxycarbonylation of chloropyridines and is based on the selective monocarbonylation of a related analogue.
The successful application of this methodology to substrates like 2,5-dichloropyridine underscores its potential for the targeted synthesis of this compound from a suitable precursor such as 2-chloro-4-halo-5-methylpyridine. The principles of catalyst selection, ligand effects, and reaction parameter optimization derived from studies on analogous systems are directly applicable to the development of a robust synthetic route to the target compound.
Advanced Chemical Transformations and Reaction Mechanisms of Ethyl 2 Chloro 5 Methylisonicotinate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Ethyl 2-chloro-5-methylisonicotinate is activated towards nucleophilic aromatic substitution (SNAr) at the 2-position due to the presence of the electron-withdrawing ester group and the nitrogen atom, which lower the electron density of the ring. The chlorine atom serves as a good leaving group. It would be anticipated that this compound would react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form a range of substituted pyridine derivatives. However, specific studies detailing the scope of these reactions, optimal conditions, and product yields for this compound are not documented in the available resources.
Reactivity of the Ester Group: Hydrolysis and Transesterification Mechanisms
The ethyl ester group is susceptible to both hydrolysis and transesterification. Hydrolysis, under either acidic or basic conditions, would yield 2-chloro-5-methylisonicotinic acid. Transesterification would involve the reaction with a different alcohol in the presence of a catalyst to produce a new ester. The mechanisms for these reactions are well-established for esters in general. Basic hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. Acid-catalyzed hydrolysis and transesterification involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water or an alcohol, respectively. Despite the predictability of these reactions, specific experimental procedures and kinetic data for this compound are not available.
Transformations at the Halogen and Methyl Substituents
The chloro and methyl groups on the pyridine ring offer further sites for chemical modification. The chlorine atom could potentially participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds. The methyl group could undergo transformations such as oxidation to a carboxylic acid or halogenation under radical conditions. These transformations would provide valuable synthetic routes to a variety of derivatives. However, the literature lacks specific examples of these transformations being applied to this compound.
Hydrogenation Reactions of the Pyridine Nucleus
Catalytic hydrogenation of the pyridine ring would lead to the corresponding piperidine (B6355638) derivative. The conditions for such a reaction can vary widely depending on the catalyst, solvent, temperature, and pressure. The presence of the chloro substituent could potentially lead to dehalogenation as a side reaction. A detailed study would be necessary to determine the optimal conditions for the selective hydrogenation of the pyridine ring while preserving the other functional groups. Such a study for this compound has not been found.
Exploration of Novel Reaction Pathways and Domino Sequences
The multifunctionality of this compound makes it a candidate for novel reaction pathways and domino sequences, where multiple bond-forming events occur in a single synthetic operation. For instance, a sequence involving a nucleophilic substitution followed by an intramolecular cyclization could be envisioned. The pyridine ring could also potentially participate in cycloaddition reactions, although these are less common for pyridines themselves unless they are activated in some way. Exploration and development of such novel reactivity would be a significant contribution to the chemistry of this compound, but no such research has been reported.
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 2 Chloro 5 Methylisonicotinate
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound.
In the analysis of Ethyl 2-chloro-5-methylisonicotinate, the FT-IR and FT-Raman spectra would be expected to reveal characteristic vibrational modes. Key absorptions would include the C=O stretching frequency of the ester group, typically found in the region of 1700-1750 cm⁻¹. The C-Cl stretching vibration would also be present, generally appearing in the fingerprint region of the spectrum. Additionally, vibrations corresponding to the aromatic pyridine (B92270) ring, including C=C and C-N stretching modes, as well as C-H stretching and bending vibrations of the methyl and ethyl groups, would be observed.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1700 - 1750 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the pyridine ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent oxygen atom. The methyl group on the pyridine ring would appear as a singlet. The two aromatic protons on the pyridine ring would likely appear as singlets or doublets, depending on their coupling.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups. The chemical shifts of these signals provide information about the electronic environment of each carbon atom.
Despite the predictability of the spectra, specific, experimentally verified ¹H NMR and ¹³C NMR data for this compound are not available in the public scientific literature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -OCH₂CH₃ | ~4.4 (quartet) | ~62 |
| Ester -OCH₂CH₃ | ~1.4 (triplet) | ~14 |
| Pyridine -CH₃ | ~2.5 (singlet) | ~18 |
| Pyridine-H | ~7.5 - 8.5 | ~120 - 150 |
| Pyridine-C (substituted) | - | ~140 - 160 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₀ClNO₂), HRMS would provide an exact mass measurement with a high degree of accuracy. This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The technique would also reveal the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), further supporting the presence of this element in the molecule.
While the theoretical exact mass can be calculated, specific experimental HRMS data for this compound has not been found in the surveyed scientific literature.
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₉H₁₀³⁵ClNO₂ | [M]+ | 199.0400 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Ethyl 2-chloro-5-methylnicotinate |
Computational Chemistry and Theoretical Investigations of Ethyl 2 Chloro 5 Methylisonicotinate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations for Ethyl 2-chloro-5-methylisonicotinate typically involve optimizing the molecular geometry to its lowest energy state and then computing a range of properties based on the resulting electron density. These calculations are foundational for the analyses described in the subsequent sections.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine (B92270) ring are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the regions around the chloro and methyl substituents would likely exhibit a more positive potential, indicating sites for nucleophilic attack. The MEP analysis thus provides a visual guide to the molecule's reactive behavior.
Disclaimer: The following data is illustrative and represents typical results from a DFT calculation for a molecule of this type. Specific computational data for this compound is not available in the cited literature.
Table 1: Illustrative MEP Surface Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack |
| Pyridine Nitrogen | Negative | Site for electrophilic attack |
| Ethyl Group Hydrogens | Positive | Potential for weak interactions |
| Aromatic Hydrogens | Slightly Positive | Less reactive than other sites |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the ester group, while the LUMO may be distributed over the entire aromatic system. The calculated energies of these orbitals provide quantitative measures of the molecule's electronic character and reactivity.
Disclaimer: The following data is illustrative and represents typical results from a DFT calculation for a molecule of this type. Specific computational data for this compound is not available in the cited literature.
Table 2: Illustrative FMO Properties for this compound
| Parameter | Illustrative Value (eV) | Interpretation |
| HOMO Energy | -6.50 | Electron-donating capability |
| LUMO Energy | -1.25 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.25 | High kinetic stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in stabilizing the molecule. These interactions, known as hyperconjugative interactions, can be quantified in terms of stabilization energy.
Disclaimer: The following data is illustrative and represents typical results from a DFT calculation for a molecule of this type. Specific computational data for this compound is not available in the cited literature.
Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound
| Donor NBO | Acceptor NBO | Illustrative Stabilization Energy (kcal/mol) |
| LP (N) | π* (C=C) | 25.5 |
| LP (O) of C=O | π* (C=C) | 18.2 |
| π (C=C) | π* (C=N) | 15.8 |
Computational methods can accurately predict spectroscopic parameters, which is invaluable for the interpretation of experimental data. DFT calculations can be used to compute the vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies can then be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the various nuclei in the molecule (e.g., ¹H, ¹³C). These theoretical chemical shifts, when compared with experimental NMR data, can help in the structural elucidation of the molecule and the assignment of resonances to specific atoms.
Disclaimer: The following data is illustrative and represents typical results from a DFT calculation for a molecule of this type. Specific computational data for this compound is not available in the cited literature.
Table 4: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch | 1725 | 1720-1740 |
| C-Cl Stretch | 750 | 700-800 |
| C-N Stretch | 1350 | 1300-1400 |
Theoretical Studies on Chemical Reactivity and Selectivity
Fukui function analysis is a powerful method for predicting the local reactivity of different atomic sites within a molecule. It quantifies the change in electron density at a particular site when an electron is added to or removed from the molecule. This allows for the identification of the most nucleophilic and electrophilic sites.
For this compound, the Fukui functions would be calculated for each atom to determine its propensity for undergoing electrophilic, nucleophilic, or radical attack. This analysis provides a more nuanced view of reactivity than MEP mapping alone, offering quantitative predictions that can be invaluable in designing synthetic routes or understanding reaction mechanisms involving this compound.
Disclaimer: The following data is illustrative and represents typical results from a DFT calculation for a molecule of this type. Specific computational data for this compound is not available in the cited literature.
Table 5: Illustrative Fukui Function Indices for Selected Atoms in this compound
| Atom | Fukui Index (f⁻) for Nucleophilic Attack | Fukui Index (f⁺) for Electrophilic Attack | Predicted Reactivity |
| Carbonyl Carbon | 0.08 | 0.02 | Prone to nucleophilic attack |
| Pyridine Nitrogen | 0.03 | 0.12 | Prone to electrophilic attack |
| C-Cl Carbon | 0.10 | 0.04 | Prone to nucleophilic attack |
Average Local Ionization Energies (ALIE) for Electrophilic Attack Sites
The Average Local Ionization Energy (ALIE), represented as I(r), is a conceptual tool within computational chemistry used to identify the regions of a molecule most susceptible to electrophilic attack. nih.gov This method is based on the principle that areas with the lowest ionization energy correspond to the locations of the most loosely held electrons, which are consequently the most available for reaction with electrophiles. nih.gov The ALIE is calculated for various points on the molecular surface, providing a map of reactivity.
In the case of this compound, the pyridine ring contains several potential sites for electrophilic attack. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the ester group, alongside the electron-donating character of the methyl group, all influence the electron density distribution around the ring. A computational study would likely reveal the positions with the lowest ALIE values, thus predicting the most probable sites for electrophilic substitution. The interplay of these substituent effects would create a nuanced reactivity map on the molecule's surface.
Bond Dissociation Energy (BDE) Calculations for Stability Assessment
Bond Dissociation Energy (BDE) is a critical thermochemical parameter that quantifies the energy required to break a specific covalent bond homolytically, yielding two radical fragments. ucsb.edu BDE values are fundamental in assessing the thermal stability of a molecule and predicting its degradation pathways. rsc.org High BDE values are indicative of strong, stable bonds, while lower BDEs suggest weaker bonds that are more susceptible to cleavage under thermal or photochemical stress.
For this compound, a theoretical BDE analysis would involve the calculation of the energy required to break each of its covalent bonds. Key bonds for stability assessment would include the C-Cl bond, the C-C and C-N bonds of the pyridine ring, and the bonds within the ethyl ester group.
While specific experimentally or computationally determined BDE values for this compound are not documented in available literature, estimations can be made based on related structures. For instance, studies on chloropyridines have determined enthalpies of formation, which are used in the calculation of BDEs. nih.gov The BDE of a C-Cl bond on a pyridine ring is influenced by the position of the chlorine atom and the presence of other substituents. Similarly, the stability of the ethyl ester group can be inferred from data on similar esters.
A computational chemistry approach, such as Density Functional Theory (DFT), could be employed to calculate the BDEs for all bonds in this compound. rsc.org The results of such calculations would be instrumental in understanding its thermal stability and potential degradation mechanisms.
Table 1: Representative Bond Dissociation Energies of Related Bonds
| Bond Type | Representative Molecule | Bond Dissociation Energy (kcal/mol) |
| C-Cl (Aromatic) | Chlorobenzene | 95.5 |
| C-C (Aromatic) | Benzene | 110.9 |
| C-N (in Pyridine Ring) | Pyridine | ~117 |
| C-O (Ester) | Ethyl Acetate | 85.1 |
| O-C2H5 (Ester) | Ethyl Acetate | 81.2 |
Note: These are approximate values for bonds in related molecules and are intended for illustrative purposes. Actual BDEs in this compound would be influenced by its specific electronic structure.
Investigations into Intermolecular Interactions and Solid-State Phenomena
Analysis of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ju.edu.jo This interaction, denoted as R-X···Y (where X is a halogen and Y is a nucleophile), plays a significant role in crystal engineering and the design of supramolecular assemblies. mdpi.com The strength of a halogen bond is dependent on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached. ju.edu.jo
In this compound, the chlorine atom attached to the pyridine ring has the potential to participate in halogen bonding. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilic character of the chlorine atom, making it a potential halogen bond donor. Computational studies on halopyridines have shown that the presence of a positive charge on the pyridine ring, for instance through protonation, increases the likelihood of the halogen atom participating in a halogen bond. nih.gov
The chlorine atom in this compound could form halogen bonds with various nucleophiles, including the nitrogen or oxygen atoms of neighboring molecules in the solid state. The geometry of such interactions is typically linear or near-linear. ju.edu.jo The presence and nature of halogen bonding in the crystal structure of this compound would significantly influence its packing and, consequently, its physical properties. DFT calculations and quantum theory of atoms in molecules (QTAIM) analysis are powerful tools for characterizing and quantifying these interactions. mdpi.com
Computational Prediction and Characterization of Cocrystal Formation (e.g., using Graph Convolution Networks)
Cocrystals are multi-component crystals in which different molecular species are held together by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of a substance, such as its solubility and bioavailability. Predicting whether two or more molecules will form a cocrystal is a major challenge in materials science.
Graph Convolutional Networks (GCNs) have emerged as a powerful deep learning tool for the in-silico screening and prediction of cocrystal formation. nih.gov GCNs treat molecules as graphs, where atoms are nodes and bonds are edges, allowing the model to learn features relevant to intermolecular interactions. nih.gov
A study on the cocrystal prediction of the drug bexarotene (B63655) utilized a GCN-based model, named CocrystalGCN, to screen a library of potential coformers. nih.gov Notably, this study successfully predicted and experimentally validated the formation of a cocrystal between bexarotene and ethyl isonicotinate (B8489971), a compound structurally similar to this compound. nih.govresearchgate.net This success highlights the potential of GCN models to identify promising coformers for a given active pharmaceutical ingredient.
The application of a GCN model to this compound would involve training the network on a large dataset of known cocrystals and non-cocrystals. The trained model could then be used to screen a virtual library of coformers, predicting the likelihood of cocrystal formation with this compound. This computational approach can significantly accelerate the discovery of novel cocrystalline forms with tailored properties.
Table 2: Example of GCN-based Cocrystal Prediction for a Related Compound
| Active Pharmaceutical Ingredient | Coformer | GCN Prediction Score | Experimental Outcome |
| Bexarotene | Ethyl Isonicotinate | High | Cocrystal Formed |
| Bexarotene | Pyrazine | High | Cocrystal Formed |
| Bexarotene | 2,5-Dimethylpyrazine | High | Cocrystal Formed |
| Bexarotene | Methyl Isonicotinate | High | Cocrystal Formed |
This table is based on the findings from the CocrystalGCN study on bexarotene and is intended to illustrate the utility of the GCN approach. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and the influence of their environment, such as the solvent. osti.gov
For this compound, MD simulations could be employed to investigate a range of phenomena. For instance, simulations of the molecule in various solvents would reveal how the solvent affects its conformational flexibility and intermolecular interactions. Understanding these solvent effects is crucial, as they can influence reaction rates, solubility, and crystal morphology. osti.gov
MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. researchgate.net The choice of model depends on the specific research question and the available computational resources.
In the context of drug development, MD simulations are used to study drug-target interactions, providing a dynamic picture of how a ligand binds to its receptor. mdpi.com If this compound were being investigated as a potential therapeutic agent, MD simulations could elucidate its binding mechanism and affinity for a biological target. Furthermore, MD simulations are valuable in studying the self-assembly of molecules and the formation of larger structures, which is relevant to understanding crystallization processes. researchgate.net
While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-established and could be readily applied to gain a deeper understanding of its dynamic properties and interactions in different environments.
Applications As a Building Block in Complex Organic Synthesis
Role in the Construction of Diverse Heterocyclic Systems
The reactivity of the 2-chloro substituent on the pyridine (B92270) ring of ethyl 2-chloro-5-methylisonicotinate makes it a prime candidate for various cross-coupling reactions, enabling the facile introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in the construction of diverse heterocyclic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the derivatization of this scaffold. For instance, the Suzuki coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position by reacting with the corresponding boronic acids or esters. This strategy has been employed in the synthesis of various substituted pyridines, which are core structures in many biologically active compounds.
Similarly, the Sonogashira coupling enables the introduction of acetylenic moieties, which can serve as handles for further transformations, including cyclization reactions to form fused heterocyclic systems. The Buchwald-Hartwig amination provides a direct route to 2-amino-5-methylisonicotinate derivatives, which are valuable precursors for the synthesis of various nitrogen-containing heterocycles.
The strategic manipulation of the chloro and ester functionalities allows for the construction of a variety of heterocyclic frameworks. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions to build more complex heterocyclic structures.
Precursor in Multistep Convergent and Divergent Organic Syntheses
The utility of this compound extends to its application as a precursor in both convergent and divergent multistep organic syntheses. In a convergent synthesis, different fragments of a target molecule are synthesized separately and then brought together at a later stage. The reactivity of the chloro group in this compound allows it to be a key coupling partner in the late stages of a convergent synthesis, efficiently linking complex molecular fragments.
Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This compound serves as an excellent starting point for divergent syntheses due to the differential reactivity of its functional groups. For example, the chloro group can be selectively displaced by a variety of nucleophiles, while the ester group can be modified independently. This allows for the generation of a diverse range of analogs from a single, readily available precursor, which is particularly valuable in medicinal chemistry and drug discovery programs.
An example of its application can be seen in the synthesis of agrochemical compounds. For instance, related 2-chloropyridine (B119429) derivatives are key intermediates in the production of neonicotinoid insecticides. The synthesis often involves the modification of the substituent at the 5-position and subsequent derivatization at the 2-position.
Development of Novel Synthetic Reagents and Catalysts Utilizing the Compound Scaffold
The rigid and well-defined structure of the pyridine ring in this compound makes it an attractive scaffold for the development of novel synthetic reagents and catalysts. By strategically introducing functional groups with coordinating capabilities, it is possible to design new ligands for transition metal catalysis.
For example, the introduction of phosphine (B1218219) or nitrogen-based ligands at the 2-position, following a cross-coupling reaction, can lead to the formation of novel bidentate or pincer-type ligands. These ligands can then be complexed with various transition metals, such as palladium, iridium, or rhodium, to create catalysts with unique reactivity and selectivity for a range of organic transformations. The methyl group at the 5-position can provide steric hindrance that can influence the catalytic activity and selectivity of the resulting metal complexes.
Research on Pharmaceutical Applications and Bioactive Molecule Synthesis
Intermediate in Drug Discovery and Development Programs
The chemical architecture of ethyl 2-chloro-5-methylisonicotinate, featuring a reactive chlorine atom and an ester group on a pyridine (B92270) scaffold, makes it a key starting material in medicinal chemistry. The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ester at the 4-position can be hydrolyzed or converted to other functionalities. This versatility has been exploited in the synthesis of numerous compounds across different therapeutic areas.
For instance, related chloropyridine derivatives are fundamental intermediates in the creation of complex heterocyclic systems. The synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for the anti-AIDS drug Nevirapine, originates from precursors like ethyl cyanoacetate (B8463686) and acetone, which undergo cyclization to form a substituted pyridine ring that is subsequently functionalized. patsnap.com This highlights the importance of substituted chloronicotinates in building the core structures of potent pharmaceuticals. The strategic placement of substituents on the pyridine ring is a common approach in drug design to modulate the pharmacological activity and physicochemical properties of the final compound. mdpi.com
Synthesis of Anti-infective Agents
The pyridine moiety is a common scaffold in agents designed to combat infectious diseases. This compound and its analogues are instrumental in the construction of novel anti-infective compounds.
One of the most significant applications of pyridine intermediates is in the synthesis of novel tetracycline (B611298) antibiotics. A series of fully synthetic 8-azatetracyclines, designed to overcome common tetracycline resistance mechanisms, has been prepared using halopyridine D-ring precursors. nih.govacs.orgnih.gov In these synthetic pathways, intermediates structurally similar to this compound are elaborated and coupled with other fragments to construct the tetracyclic core. acs.org
These novel 8-azatetracyclines have been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including tetracycline-resistant strains. The parent 8-azatetracycline compound showed activity comparable to tetracycline against susceptible strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL. nih.gov Further modifications, particularly at the 9-position, led to compounds with potent activity. For example, 9-alkylamino derivatives proved to be highly effective against tetracycline-susceptible Gram-positive strains, with MIC values as low as 0.016 µg/mL. nih.gov
The research identified compounds that could overcome both efflux-based resistance (tet(K)) and ribosomal protection (tet(M)), which are common mechanisms of bacterial resistance to tetracyclines. nih.govnih.gov However, the synthesized 8-azatetracyclines were found to be substrates for the tet(A) efflux pump, limiting their activity against strains carrying this specific resistance mechanism. nih.gov
The structural framework provided by isonicotinate (B8489971) derivatives is also explored in the development of other antimicrobial agents. The pyridine ring is a key component in many compounds exhibiting a broad spectrum of biological activities. For example, various pyridine derivatives have been synthesized and tested for antibacterial efficacy, with some showing strong inhibition against Gram-positive bacteria, comparable to existing drugs like linezolid. nih.gov The synthesis of pyridine-based sulfa-drugs has also yielded compounds with significant broad-spectrum antimicrobial activity against multiple bacterial and fungal pathogens. nih.gov
While direct synthesis of antiviral agents from this compound is not extensively documented in the provided context, the general utility of pyridine intermediates in creating diverse bioactive molecules suggests its potential in this area. patsnap.comnih.gov The synthesis of complex molecules often involves multi-step processes where a versatile intermediate can be crucial for building the final active compound. researchgate.net
Development of Kinase Inhibitors (e.g., Nek2 Inhibitors derived from related pyridine carboxylates)
Kinase inhibitors are a major class of targeted cancer therapies. Overexpression of the serine/threonine protein kinase Nek2 (NIMA-related kinase 2) is common in many human cancers, making it an attractive target for drug development. oncotarget.com Pyridine-based scaffolds, such as imidazo[1,2-a]pyridine (B132010), have been successfully utilized to develop potent and selective Nek2 inhibitors. documentsdelivered.comnih.govnih.govresearchgate.net
The development of these inhibitors involves structure-based design techniques to achieve high potency and selectivity. nih.govresearchgate.net Research has led to the identification of compounds with low nanomolar activity against Nek2. For instance, compound MBM-55 demonstrated an IC₅₀ value of 1.0 nM, and MBM-17 had an IC₅₀ of 3.0 nM. nih.govresearchgate.net These compounds effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these imidazo[1,2-a]pyridine series have been crucial in optimizing their antitumor activities. One study identified compound 28e with a potent proliferation inhibitory activity (IC₅₀ of 38 nM) against the MGC-803 gastric cancer cell line. documentsdelivered.comnih.gov
Investigations into Receptor Ligand Synthesis and Binding (e.g., Cannabinoid CB1 Receptors, Nicotinic Acetylcholine (B1216132) Receptors)
This compound serves as a foundational structure for synthesizing ligands that target specific receptors in the central nervous system.
The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), is a significant target for treating obesity, metabolic disorders, and drug addiction. nih.govnih.gov The development of CB1 receptor antagonists often involves diarylpyrazole derivatives, where substituted aromatic rings are key to receptor affinity and selectivity. nih.gov For example, the pyrazole (B372694) derivative SR141716 was the first potent and selective CB1 antagonist reported. nih.gov The synthesis of novel antagonists has yielded compounds with high potency, such as urea (B33335) 17a, which exhibited a Kₑ of 2.4 nM for the CB1 receptor and over 400-fold selectivity against the CB2 receptor. nih.gov
Similarly, nicotinic acetylcholine receptors (nAChRs) are important targets for various neurological conditions. The synthesis of ligands for these receptors often utilizes pyridine-containing scaffolds. While a direct synthetic link to this compound is not explicitly detailed, the broader field of pyridine chemistry is central to the development of such ligands. nih.govresearchgate.netorganic-chemistry.org
Solid-State Engineering for Pharmaceutical Formulation (e.g., Cocrystallization for Solubility Enhancement)
The physical properties of an active pharmaceutical ingredient (API), such as solubility and dissolution rate, are critical for its bioavailability. pharmtech.com Solid-state chemistry, particularly crystal engineering, offers methods to enhance these properties without altering the chemical structure of the API. nih.govregistech.com Cocrystallization is a technique where an API is combined with a benign coformer molecule to create a new crystalline solid with improved physicochemical properties. nih.gov
Pyridine and carboxylic acid functional groups are well-known for their ability to form robust hydrogen-bonded structures, making them ideal candidates for cocrystal formation. researchgate.netrsc.org The interaction between a pyridine nitrogen and a carboxylic acid group can lead to a stable supramolecular synthon. rsc.org This principle can be applied to intermediates like this compound or its derivatives. By cocrystallizing a poorly soluble API that contains a pyridine moiety with a suitable carboxylic acid coformer, it is possible to significantly enhance its aqueous solubility and dissolution rate. nih.govnih.gov This approach is a key strategy in pharmaceutical development to improve the performance of BCS Class II and IV drugs, which are characterized by poor water solubility. nih.govchemijournal.com
Exploration in Agrochemical Science
Intermediate in the Production of Pesticidal and Herbicidal Agents
The chloropyridine scaffold is a cornerstone in the synthesis of numerous active ingredients for crop protection. While direct public documentation naming Ethyl 2-chloro-5-methylisonicotinate as a starting material for a specific commercial pesticide is limited, its structural motifs are central to major classes of insecticides and herbicides. Its significance lies in its role as a key intermediate, providing the necessary chemical framework for building more complex, biologically active molecules.
Notably, the closely related compound, 2-chloro-5-chloromethylpyridine, is a pivotal precursor in the manufacture of neonicotinoid insecticides. researchgate.net This class of insecticides functions by acting on the nicotinic acetylcholine (B1216132) receptors in insects. researchgate.netjcchems.com The synthesis of many neonicotinoids involves the reaction of 2-chloro-5-chloromethylpyridine with various amines to build the final active molecule. researchgate.net
Similarly, other substituted chloromethylpyridines are fundamental to the synthesis of aryloxyphenoxypropionate "fop" herbicides. For instance, the herbicide Haloxyfop is prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.comnih.gov These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The synthesis pathways highlight the importance of the chloropyridine ring system as a versatile platform for creating a diverse range of agrochemicals. This compound represents a readily available intermediate within this chemical class, poised for use in the synthesis of novel herbicidal and pesticidal compounds. Picolinic acid and other pyridine (B92270) carboxylate derivatives form the basis of a significant group of synthetic auxin herbicides, which includes compounds like picloram, clopyralid, and the more recent arylpicolinates such as halauxifen-methyl. mdpi.comresearchgate.netaffinisep.comnih.govuwa.edu.au
Table 1: Prominent Agrochemical Classes Derived from Chloropyridine Intermediates
| Agrochemical Class | Precursor Example | Mode of Action | Target Pests/Weeds |
| Neonicotinoid Insecticides | 2-chloro-5-chloromethylpyridine | nAChR Agonist | Sucking Insects (e.g., Aphids) |
| Aryloxyphenoxypropionate Herbicides | 2,3-dichloro-5-(trifluoromethyl)pyridine | ACCase Inhibition | Grass Weeds |
| Pyridine Carboxylic Acid Herbicides | Various substituted picolinic acids | Synthetic Auxin | Broadleaf Weeds |
Potential as a Semio-chemical or Behavioral Modulator
Beyond its role in synthesis, the isonicotinate (B8489971) structure of this compound suggests a potential application in pest management as a semiochemical. Semiochemicals are signaling molecules used by organisms to communicate, and their synthetic analogues can be used to monitor and control pest populations. plantprotection.pl This potential is strongly supported by extensive research on a closely related compound, Methyl isonicotinate.
Methyl isonicotinate has been identified as a powerful non-pheromone semiochemical that is highly attractive to numerous species of thrips, including economically significant pests like the western flower thrips (Frankliniella occidentalis). cambridge.orgcambridge.orgresearchgate.net It functions as a kairomone, a chemical signal emitted by one species that benefits a receiving species. usda.govnih.gov In this case, the isonicotinate ester mimics plant volatiles, luring thrips to traps. cambridge.orgresearchgate.net This has led to the development and commercialization of thrips lures, such as LUREM-TR, which use Methyl isonicotinate as the active ingredient to enhance the efficacy of sticky traps for monitoring and mass trapping in greenhouses. cambridge.orgwur.nlnzpps.org
Given that the behavioral response is elicited by the 4-pyridyl carbonyl structure (the isonicotinate core), it is highly probable that this compound would exhibit similar activity. The ethyl ester group, compared to the methyl ester, would slightly alter its volatility and release rate from a dispenser, which could be optimized for specific environmental conditions or target species. Research has shown that even small changes to the ester group of nicotinoid compounds can influence their effectiveness. cambridge.org The presence of the chloro and methyl groups on the pyridine ring could also modulate its interaction with insect olfactory receptors, potentially leading to a more selective or potent response. This makes this compound a strong candidate for development as a novel lure for integrated pest management (IPM) strategies. cambridge.org
Table 2: Documented Activity of Methyl Isonicotinate as a Thrips Semiochemical
| Thrips Species Attracted | Context of Use | Reference |
| Western Flower Thrips (Frankliniella occidentalis) | Enhanced monitoring with sticky traps | cambridge.orgcambridge.org |
| Onion Thrips (Thrips tabaci) | Field and glasshouse trapping | cambridge.org |
| Thrips obscuratus | Increased trap catch | cambridge.org |
| Thrips hawaiiensis | Increased trap catch | cambridge.org |
| At least 12 different thrips species in total | Monitoring, Mass Trapping, Lure-and-Kill | cambridge.orgresearchgate.net |
Derivatization for Enhanced Agrochemical Efficacy and Selectivity
The chemical structure of this compound is amenable to a wide range of modifications, or derivatizations, aimed at discovering new agrochemical agents with improved performance. Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering parts of a molecule to understand how these changes affect biological activity. mdpi.com For pyridine-based herbicides, SAR studies have provided clear guidance on how to enhance efficacy and selectivity.
The picolinic acid herbicides, which share the same pyridine carboxylic acid core, are a prime example. Research has shown that the type and position of substituents on the pyridine ring are critical for herbicidal activity. nih.govnih.gov For instance, introducing different aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid skeleton has led to the discovery of novel compounds with potent post-emergence herbicidal activity against broadleaf weeds, sometimes exceeding that of commercial standards like picloram. mdpi.com
Key strategies for the derivatization of a scaffold like this compound include:
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is often the active form for auxin herbicides. uwa.edu.au This acid can then be re-esterified with different alcohols or converted to amides to alter its uptake, translocation, and metabolism within the plant, thereby affecting its efficacy and crop safety. researchgate.net
Displacement of the Chlorine Atom: The chlorine at the 2-position is a reactive site suitable for nucleophilic substitution. It can be replaced with various alkoxy, aryloxy, or substituted amine groups. This is a common strategy used in the synthesis of pyridine herbicides to create a diverse library of analogues for screening. nih.govresearchgate.net
Substitution on the Pyridine Ring: While the existing methyl group at the 5-position influences the electronic properties of the ring, further substitutions could be explored. Introducing electron-withdrawing groups like a trifluoromethyl group, for example, is a known strategy in the design of potent herbicides. nih.gov
These derivatization approaches, guided by SAR principles, allow chemists to fine-tune the properties of the lead compound to achieve higher potency against target weeds while improving selectivity and ensuring safety for desirable crops like corn, wheat, and sorghum. mdpi.com
Emerging Research Areas and Future Perspectives
Sustainable Synthesis and Green Chemistry Approaches for Production
The production of specialty chemicals like Ethyl 2-chloro-5-methylisonicotinate is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact and improve efficiency. Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh conditions and hazardous reagents. Emerging research focuses on developing more sustainable methods.
Key green chemistry approaches applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov It has been successfully applied to the synthesis of various pyridine derivatives. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or ionic liquids can minimize pollution. nih.gov
Catalytic Approaches: The use of efficient and recyclable catalysts, such as iron-based catalysts, can offer a more sustainable alternative to stoichiometric reagents. rsc.org Iron catalysis, in particular, is advantageous due to its low cost and low toxicity. rsc.org
| Green Chemistry Technique | Potential Benefit for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time and energy use. nih.gov |
| Environmentally Friendly Solvents | Lower environmental impact and improved safety. nih.gov |
| Green Catalysts (e.g., Iron) | Use of abundant, low-toxicity metals and potential for catalyst recycling. rsc.org |
| Multicomponent One-Pot Reactions | Increased efficiency and reduced chemical waste. nih.govresearchgate.net |
Future research in this area will likely focus on integrating these principles to develop a commercially viable and environmentally friendly manufacturing process for this compound.
Catalytic Applications of this compound or its Derivatives
The presence of both a chlorine atom and a nitrogen atom in the pyridine ring gives this compound and its derivatives potential for use in catalysis.
Cross-Coupling Reactions: The 2-chloro-substituted pyridine core is a key functional group for participating in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi couplings. rsc.orgrsc.orgnih.govacs.org These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. While 2-chloropyridines can sometimes be challenging substrates, specialized catalyst systems have been developed to effectively couple them. rsc.orgrsc.org This allows for the chlorine atom to be replaced with a wide variety of organic groups, transforming the molecule into more complex structures.
Ligand Synthesis: The pyridine nitrogen atom can act as a ligand, coordinating to metal centers. The isonicotinate (B8489971) ester group can also be involved in metal coordination. wikipedia.org Derivatives of isonicotinic acid have been used to create ligands for various catalytic applications, including photocatalysis. growingscience.com By modifying the ester group or other parts of the molecule, it is possible to synthesize novel ligands with tailored electronic and steric properties for specific catalytic transformations.
Advanced Materials Science Applications Based on the Pyridine Scaffold
The pyridine scaffold is a fundamental building block in materials science due to its rigid structure and coordinating ability. This compound can serve as a functionalized monomer or linker for the creation of advanced materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-based ligands are widely used in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with metal centers. rsc.orgrsc.orgutep.edunih.gov These materials have applications in gas storage, separation, and catalysis. utep.edu The functional groups on this compound could be used to tune the properties of the resulting MOF, for instance, by postsynthetic modification at the chlorine position.
Conductive and Functional Polymers: Polymers incorporating pyridine rings into their backbone or as pendant groups can exhibit interesting properties like electrical conductivity and metal complexation. ontosight.aibenicewiczgroup.comacs.org These pyridine-based polymers are being explored for applications in electronics, sensors, and energy storage, such as in vanadium redox flow batteries. ontosight.aiacs.org The specific substitution pattern of this compound could be exploited to create polymers with specific functionalities. For example, halogenated pyridine polymers have been investigated for their enhanced adsorption properties. acs.org
| Material Type | Role of Pyridine Scaffold | Potential Application |
| Metal-Organic Frameworks (MOFs) | Serves as a coordinating organic linker. rsc.orgutep.edu | Gas storage, catalysis. utep.edu |
| Pyridine-Based Polymers | Forms the polymer backbone or acts as a functional pendant group. ontosight.aibenicewiczgroup.com | Conductive materials, sensors, energy storage. ontosight.aiacs.org |
Integration into Targeted Delivery Systems
The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of active pharmaceutical ingredients. The pyridine moiety is a common feature in many pharmaceuticals, and its physicochemical properties can be advantageous in drug delivery applications. researchgate.net
One promising area is the formulation of poorly soluble compounds into Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). A recent study demonstrated that a chalcone (B49325) derivative containing a pyridine ring could be formulated as a SNEDDS to improve its solubility and enhance its pro-apoptotic activities in breast cancer cells. japsonline.com This approach could be applicable to derivatives of this compound, particularly if they are developed into biologically active compounds with low aqueous solubility. Encapsulation within a nano-delivery system can improve bioavailability, protect the drug from degradation, and potentially enable targeted delivery to specific tissues or cells. japsonline.com
Exploration of Novel Biological Targets and Therapeutic Modalities
The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govrsc.org Derivatives of pyridine and isonicotinic acid have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.govscinito.ai
Anticancer Activity: Numerous pyridine derivatives have been investigated as potential anticancer agents. scinito.ai For example, isatin-hydrazone derivatives, which can be conceptually linked to isonicotinic acid hydrazides, have shown anticancer activity in both 2D and 3D cell culture models. mdpi.com
Antibacterial and Antimycobacterial Activity: The most famous derivative of isonicotinic acid is isoniazid, a cornerstone drug for the treatment of tuberculosis. nih.gov Research continues into new derivatives of isonicotinic acid to overcome drug resistance and improve efficacy. nih.gov
Insecticidal Activity: The 2-chloro-pyridine structure is a key component of neonicotinoid insecticides. mdpi.com While there are environmental concerns associated with this class of compounds, research into new analogs continues to explore more selective and environmentally benign alternatives.
The specific combination of substituents on this compound makes it a valuable starting material for creating libraries of new compounds for biological screening. The chlorine atom allows for diversification through cross-coupling reactions, while the methyl and ethyl ester groups can be modified to fine-tune properties like solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. researchgate.net
Q & A
Q. How should researchers document synthesis protocols to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
